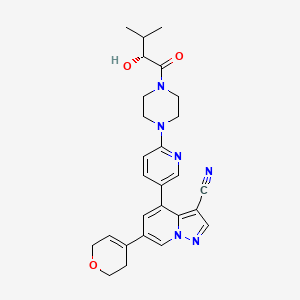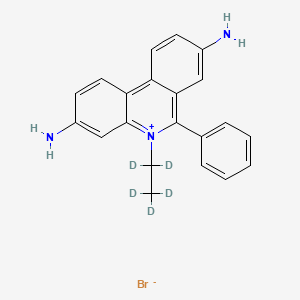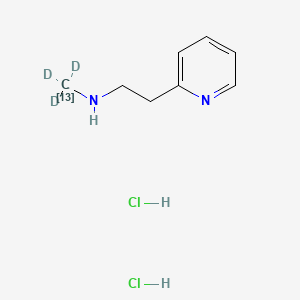
di-Ellipticine-RIBOTAC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-Ellipticine-RIBOTAC: is a bifunctional small molecule that effectively diminishes the r(G4C2) repeat expansion associated with c9ALS/FTD both in vitro and in vivo . This compound showcases therapeutic potential in amyotrophic lateral sclerosis (ALS) models . It is part of the RIBOTAC (Ribonuclease Targeting Chimera) class of molecules, which are designed to target and degrade specific RNA sequences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of di-Ellipticine-RIBOTAC involves the conjugation of ellipticine derivatives with RNA-binding ligands. The reaction conditions typically include:
Solvents: Dimethyl sulfoxide (DMSO), methanol, or ethanol.
Catalysts: Palladium-based catalysts for coupling reactions.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures (25-50°C).
Purification: Chromatographic techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure consistency and efficiency. The process would include:
Batch Reactors: For initial synthesis and coupling reactions.
Continuous Flow Reactors: For large-scale production and purification.
Quality Control: Rigorous testing using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to ensure product purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Di-Ellipticine-RIBOTAC can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Sodium azide, potassium cyanide, and halogenated solvents.
Major Products:
Oxidation Products: Oxidized derivatives of ellipticine.
Reduction Products: Reduced forms of the ellipticine moiety.
Substitution Products: Substituted ellipticine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
RNA Targeting: Di-Ellipticine-RIBOTAC is used to target and degrade specific RNA sequences, making it a valuable tool in studying RNA biology and function.
Biology:
Gene Expression Studies: It is used to modulate gene expression by degrading specific RNA molecules, providing insights into gene regulation mechanisms.
Medicine:
Therapeutic Potential: this compound has shown promise in treating neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) by targeting and degrading pathogenic RNA.
Industry:
Mecanismo De Acción
Di-Ellipticine-RIBOTAC exerts its effects by binding to specific RNA sequences and recruiting ribonucleases to degrade the target RNA . The molecular targets include the r(G4C2) repeat expansions associated with c9ALS/FTD . The pathways involved in its mechanism of action include:
RNA Binding: The compound binds to the target RNA sequence.
Ribonuclease Recruitment: It recruits ribonucleases to the bound RNA.
RNA Degradation: The ribonucleases degrade the target RNA, reducing its levels and associated pathogenic effects.
Comparación Con Compuestos Similares
Ellipticine: A natural product with anticancer properties, known for its DNA intercalation and topoisomerase II inhibition.
PROTACs: Proteolysis targeting chimeras that degrade proteins by recruiting E3 ligases.
Other RIBOTACs: Compounds designed to degrade specific RNA sequences by recruiting ribonucleases.
Uniqueness: Di-Ellipticine-RIBOTAC is unique in its ability to target and degrade specific RNA sequences associated with neurodegenerative diseases, combining the properties of ellipticine with RNA-targeting capabilities . This dual functionality sets it apart from other compounds in its class .
Propiedades
Fórmula molecular |
C78H87N7O16S |
|---|---|
Peso molecular |
1410.6 g/mol |
Nombre IUPAC |
ethyl (5Z)-5-[[4-[2-[2-[2-[2-[[4-[bis[2-[2-[2-[(5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-yl)oxy]ethoxy]ethoxy]ethyl]amino]-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-3-hydroxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate |
InChI |
InChI=1S/C78H87N7O16S/c1-6-98-78(90)73-76(89)68(102-77(73)82-55-10-8-7-9-11-55)45-54-12-17-67(66(86)44-54)101-43-40-97-37-36-94-33-30-91-27-24-81-69(87)18-19-70(88)85(25-28-92-31-34-95-38-41-99-56-13-15-64-60(46-56)71-50(2)62-48-79-22-20-58(62)52(4)74(71)83-64)26-29-93-32-35-96-39-42-100-57-14-16-65-61(47-57)72-51(3)63-49-80-23-21-59(63)53(5)75(72)84-65/h7-17,20-23,44-49,83-84,86,89H,6,18-19,24-43H2,1-5H3,(H,81,87)/b68-45-,82-77? |
Clave InChI |
OLUSSEHYJBHYPA-XOBPTFHMSA-N |
SMILES isomérico |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)CCC(=O)N(CCOCCOCCOC3=CC4=C(C=C3)NC5=C4C(=C6C=NC=CC6=C5C)C)CCOCCOCCOC7=CC8=C(C=C7)NC9=C8C(=C2C=NC=CC2=C9C)C)O)/SC1=NC1=CC=CC=C1)O |
SMILES canónico |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)CCC(=O)N(CCOCCOCCOC3=CC4=C(C=C3)NC5=C4C(=C6C=NC=CC6=C5C)C)CCOCCOCCOC7=CC8=C(C=C7)NC9=C8C(=C2C=NC=CC2=C9C)C)O)SC1=NC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)
![8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene](/img/structure/B12422606.png)











